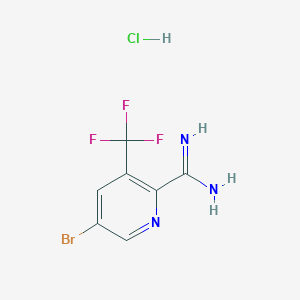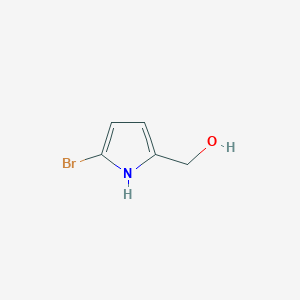
(5-Bromo-1H-pyrrol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position makes this compound unique and of interest in various chemical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1H-pyrrol-2-yl)methanol typically involves the bromination of pyrrole followed by the introduction of a hydroxymethyl group. One common method is the bromination of 2-methylpyrrole using bromine in the presence of a solvent like acetic acid. The resulting 5-bromo-2-methylpyrrole is then subjected to oxidation using reagents such as potassium permanganate to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Bromo-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: (5-Bromo-1H-pyrrol-2-yl)carboxylic acid.
Reduction: 1H-pyrrol-2-ylmethanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Bromo-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of (5-Bromo-1H-pyrrol-2-yl)methanol involves its interaction with various molecular targets. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
(4-Bromo-1H-pyrrol-2-yl)methanol: Similar structure but with the bromine atom at the 4-position.
(5-Chloro-1H-pyrrol-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(5-Bromo-1H-pyrrol-2-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness: (5-Bromo-1H-pyrrol-2-yl)methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H6BrNO |
|---|---|
Poids moléculaire |
176.01 g/mol |
Nom IUPAC |
(5-bromo-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C5H6BrNO/c6-5-2-1-4(3-8)7-5/h1-2,7-8H,3H2 |
Clé InChI |
IKFWIAASKYBGER-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C1)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


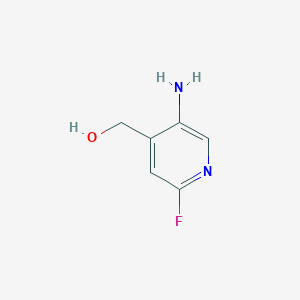
![2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13670558.png)
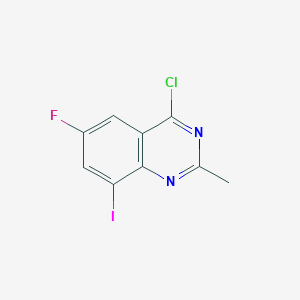
![2,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13670566.png)
![Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B13670578.png)
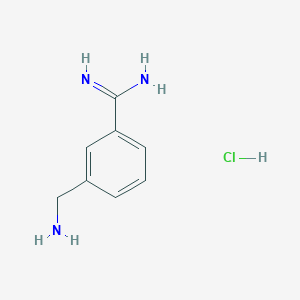
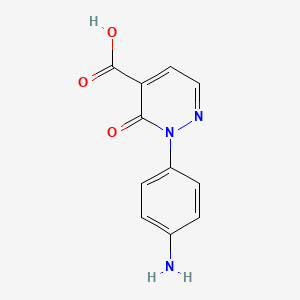
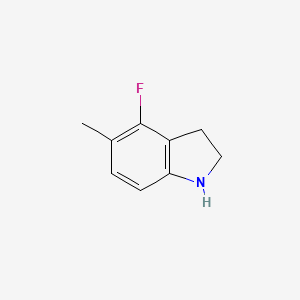
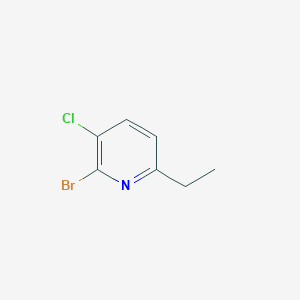

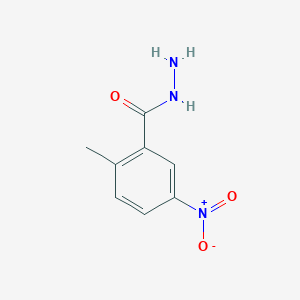
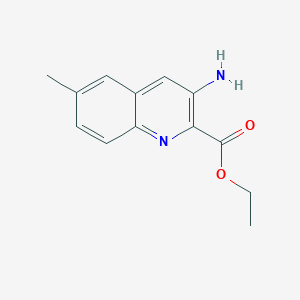
![6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13670609.png)
